Dipentadecanoin can be sourced from natural fats and oils that contain pentadecanoic acid or synthesized through chemical processes. It belongs to the class of triacylglycerols and diacylglycerols, which are crucial components in lipid metabolism. The compound is recognized for its potential benefits in food science, pharmaceuticals, and cosmetic formulations due to its emollient properties and ability to serve as a lipid carrier.
The synthesis of dipentadecanoin can be accomplished through several methods, including enzymatic and chemical approaches. A common method involves the following steps:
Technical parameters such as temperature, reaction time, and catalyst concentration are critical for optimizing yield and purity during synthesis.
Dipentadecanoin has a molecular formula of and a molecular weight of approximately 540.93 g/mol. The structure consists of a glycerol backbone esterified with two pentadecanoic acid chains at the first and third positions.
The molecular structure can be represented as follows:
Dipentadecanoin participates in various chemical reactions typical of diacylglycerols:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for dipentadecanoin primarily revolves around its role as an energy source and structural component in cell membranes. As a diacylglycerol, it acts as a signaling molecule that can activate protein kinase C pathways involved in various cellular functions such as metabolism and cell growth.
Dipentadecanoin may influence lipid metabolism by modulating enzyme activities related to triglyceride synthesis and breakdown. Additionally, it has been studied for its potential roles in enhancing thermogenic processes in adipose tissues.
Dipentadecanoin exhibits several notable physical and chemical properties:
These properties make dipentadecanoin suitable for applications requiring emulsification or stabilization of formulations.
Dipentadecanoin has diverse applications across various fields:
The versatility of dipentadecanoin highlights its significance in both scientific research and practical applications across industries.
Dipentadecanoin (diPDA), the glycerol ester incorporating two pentadecanoic acid (C15:0) molecules, represents a structurally distinctive triglyceride subclass within the broader category of odd-chain saturated fatty acids (OCFAs). Historically overshadowed by even-chain fatty acids in nutritional biochemistry, diPDA has emerged as a molecule of significant scientific interest due to its presence in dairy fats and ruminant-derived products, as well as its potential role in mediating observed health benefits associated with dairy consumption. Contemporary research focuses on diPDA not merely as a metabolic substrate but as a bioactive lipid with pleiotropic physiological effects, positioning it as a critical compound for understanding the intricate relationship between dietary lipids and human health [1] [3] [9].
The historical trajectory of OCFAs, including the components of diPDA, reveals a significant evolution in scientific understanding:
Table 1: Key Historical Milestones in Understanding Odd-Chain SFA Triglycerides (including Dipentadecanoin Precursors)
Time Period | Primary Focus | Key Findings/Advancements | Significance |
---|---|---|---|
Pre-1970s | Chemical Identification | Isolation and identification of pentadecanoic acid (C15:0) in dairy fats and other biological sources. | Established presence but limited understanding of function. |
1980s-2000s | Biomarker Development | Validation of serum C15:0 as a reliable biomarker for dietary dairy fat intake. | Enabled epidemiological studies linking dairy consumption patterns to health outcomes. |
1990s-2000s | Ruminant Microbiology | Elucidation of ruminal bacterial synthesis of OCFAs/BCFAs from BCAA and propionate. | Explained dietary origin and variation in milk fat composition. |
2010s-Present | Epidemiological Correlations | Consistent inverse associations observed between circulating C15:0 and risks of T2DM, CVD, NAFLD, and mortality. | Challenged negative perception of all saturated fats; suggested specific bioactivity. |
2020s-Present | Mechanistic Investigation | Discovery of C15:0 (and thus diPDA metabolites) as ligands for PPARs, AMPK activator, and mTOR inhibitor. | Provided molecular basis for observed epidemiological benefits; positioned diPDA/C15:0 as potential essential nutrient. |
Dipentadecanoin serves as an ideal molecular scaffold for dissecting the bioactivity inherent in dairy lipids, primarily through the actions of its constituent, pentadecanoic acid (C15:0), released upon hydrolysis:
Table 2: Key Clinically Relevant Bioactivities of C15:0 (Active Moiety from Dipentadecanoin) Revealed by BioMAP Profiling Compared to Reference Compounds
Biological Activity Category | Specific Biomarkers/Effects Modulated by C15:0 | Shared Activities with Reference Compounds | Potential Clinical Relevance |
---|---|---|---|
Anti-Inflammatory | ↓ TNFα, ↓ IL-6, ↓ IL-8, ↓ IL-10, ↓ IL-17A/F, ↓ MCP-1, ↓ IP-10 | Shared with Rapamycin, EPA (partial) | Mitigation of chronic inflammation underlying metabolic diseases, CVD, NAFLD. |
Antifibrotic | ↓ Collagen I, ↓ Collagen III, ↓ TIMP-1, ↓ TIMP-2, ↓ α-SMA | Shared with Rapamycin | Prevention/treatment of tissue fibrosis (liver, lung, heart). |
Anticancer / Antiproliferative | Inhibition of cancer cell proliferation, modulation of oncogenic signaling pathways (e.g., EGFR). | Shared with Gemcitabine, Paclitaxel, Rapamycin | Potential role in cancer prevention or adjunct therapy. |
Metabolic Regulation | Activation of AMPK, PPARα/δ agonism | Shared with Metformin, Fenofibrate | Improved glucose handling, lipid metabolism, insulin sensitivity. |
Membrane Stabilization | Reduced lipid peroxidation, increased RBC stability | Unique to Saturated MCFAs/OCFAs | Enhanced cellular resilience, reduced hemolysis. |
Population-based studies provide compelling evidence linking higher intake of dairy fats rich in C15:0 (and thus diPDA) or higher circulating levels of C15:0 to a reduced risk of major chronic diseases:
Table 3: Epidemiological Associations of Circulating Pentadecanoic Acid (C15:0) with Chronic Disease Risk
Disease Category | Key Epidemiological Findings | Proposed Mechanisms Linked to C15:0/diPDA Bioactivity |
---|---|---|
Type 2 Diabetes (T2DM) | Higher serum C15:0 associated with significantly lower risk of developing T2DM; improved insulin sensitivity and β-cell function. | AMPK activation enhancing glucose uptake; PPARδ agonism improving metabolic flexibility; anti-inflammatory effects protecting pancreatic islets. |
Cardiovascular Disease (CVD) | Inverse association with heart disease, heart failure, and ischemic events; favorable lipid profiles (↓TG, ↓ApoB), ↓inflammation (↓CRP). | PPARα activation promoting fatty acid oxidation & lowering TG; membrane stabilization improving RBC resilience; anti-inflammatory effects reducing endothelial dysfunction. |
NAFLD/NASH | Higher C15:0 linked to lower incidence of NAFLD and reduced severity (inflammation, fibrosis) in existing disease; ↓liver enzymes. | Hepatic AMPK/PPARα activation reducing lipogenesis and promoting β-oxidation; antifibrotic and anti-inflammatory activities protecting hepatocytes. |
All-Cause Mortality / Longevity | Higher circulating C15:0 associated with lower all-cause mortality and increased lifespan. | Activation of core longevity pathways (AMPK activation, mTOR inhibition); reduction in chronic disease burden. |
Metabolic Syndrome (MetS) | Studies like TLGS show no increased risk of MetS with higher dairy-derived SFA intake (source of C15:0). | Counteracting negative metabolic effects of other SFAs via AMPK/PPAR activation and inflammation reduction. |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7